REACTION_CXSMILES
|
ClCC(SC1C(Cl)=CC=CC=1Cl)C[O:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1.Br[CH2:23][CH2:24][C:25]([OH:27])=[O:26]>>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:23][CH2:24][C:25]([OH:27])=[O:26])=[CH:7][CH:8]=1
|
Name
|
1-chloro-2-(2,6-dichlorophenylthio)-3-p-chlorophenoxypropane
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(COC1=CC=C(C=C1)Cl)SC1=C(C=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)O
|
Name
|
Na p-chlorophenolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |